Butanedioic acid, sodium salt
Overview
Description
Butanedioic acid, sodium salt, also known as sodium succinate, is a sodium salt of butanedioic acid. It is a white, odorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, sodium salt can be synthesized through the neutralization of butanedioic acid with sodium hydroxide. The reaction is as follows:
C4H6O4+2NaOH→Na2C4H4O4+2H2O
This reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of maleic acid or maleic anhydride. The hydrogenation process is catalyzed by metals such as nickel or palladium. Another method involves the oxidation of 1,4-butanediol. These methods are efficient and produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form 1,4-butanediol.
Esterification: It reacts with alcohols to form esters.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Condensation: Amino compounds and dehydrating agents are used.
Major Products
Oxidation: Fumaric acid
Reduction: 1,4-butanediol
Esterification: Succinic esters
Condensation: Amides and peptides
Scientific Research Applications
Butanedioic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Utilized in cell culture media and as a metabolic intermediate in the tricarboxylic acid cycle.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders and as an anti-inflammatory agent.
Industry: Employed in the production of biodegradable polymers, food additives, and as a flavoring agent
Mechanism of Action
Butanedioic acid, sodium salt exerts its effects primarily through its role in the tricarboxylic acid cycle. It acts as an intermediate, being converted into fumarate by the enzyme succinate dehydrogenase. This conversion is crucial for the production of adenosine triphosphate (ATP), which is the primary energy currency of cells. Additionally, it has been shown to modulate gene expression and act as a signaling molecule in various cellular processes .
Comparison with Similar Compounds
Butanedioic acid, sodium salt is similar to other dicarboxylic acids and their salts, such as:
Malonic acid: Another dicarboxylic acid with similar properties but different applications.
Fumaric acid: An isomer of butanedioic acid that is used in different industrial applications.
Glutaric acid: A dicarboxylic acid with a longer carbon chain, used in the production of polymers.
The uniqueness of this compound lies in its versatility and wide range of applications across different fields, from industrial production to scientific research .
Properties
IUPAC Name |
disodium;butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
Record name | Sodium succinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-90-3 | |
Record name | Butanedioic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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